Researchers requiring a competitive polar auxin transport inhibitor for tissue culture or symbiosis assays often face incomplete inhibition with static blockers like NPA. 2,3,5-Triiodobenzoic acid (TIBA) solves this by undergoing basipetal transport and disrupting PIN protein cycling via actin bundling, ensuring 100% suppression of lateral rhizogenesis. Key outcomes: • Competitive substrate for auxin efflux carriers, enabling basipetal transport. • Halts vesicular PIN cycling via actin disruption for dual-action inhibition. • Blocks ectomycorrhizal mantle formation, ideal for fungal IAA studies. Supplied with ≥98% purity and global shipping.
2,3,5-Triiodobenzoic acid (CAS 88-82-4) is a polyhalogenated benzoic acid widely procured as a targeted polar auxin transport (PAT) inhibitor for agricultural formulations, plant tissue culture, and developmental biology. Characterized by a high degree of iodination, TIBA exhibits a low pKa of approximately 1.5, meaning it exists almost exclusively as an anion at physiological and environmental pH levels [1]. While insoluble in water, it is highly soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), which dictates its formulation requirements [1]. Unlike generic growth regulators or simple structural mimics, TIBA’s specific steric and electronic profile allows it to actively compete within auxin efflux channels, making it a highly specialized material for manipulating plant architecture and symbiotic interactions.
When procuring a polar auxin transport inhibitor, buyers often weigh TIBA against N-1-naphthylphthalamic acid (NPA). However, generic substitution fails because their mechanisms of action and cellular consequences are fundamentally distinct. NPA acts as a static blocker by directly binding to PIN proteins and the TWD1 complex at the plasma membrane [1]. In contrast, TIBA is actively transported in a basipetal polar manner, competing directly with natural auxins for the efflux channel [2]. Furthermore, TIBA disrupts actin dynamics, causing actin bundling that halts the vesicle-mediated cycling of PIN proteins [1]. Substituting NPA for TIBA in tissue culture or developmental assays leads to incomplete inhibition of certain root architectures and fails to replicate the actin-dependent vesicular disruption essential for specific experimental models.
In comparative assays of spruce seedlings inoculated with Laccaria bicolor, TIBA demonstrated 100% efficacy in blocking symbiotic structural formation, whereas NPA failed to provide complete inhibition. Application of TIBA completely prevented the development of ectomycorrhizal structures, including the mantle and Hartig net, and completely inhibited the fungus-stimulated lateral root formation [1]. Conversely, NPA only partially inhibited lateral root formation and allowed variable, incomplete development of ectomycorrhizal structures [1].
| Evidence Dimension | Inhibition of L. bicolor ectomycorrhizal structures (mantle/Hartig net) |
| Target Compound Data | 100% prevention of ectomycorrhizal structures and lateral root stimulation |
| Comparator Or Baseline | NPA (Partial inhibition; variable ectomycorrhizal development) |
| Quantified Difference | Complete vs. partial/variable structural suppression |
| Conditions | Picea abies seedlings inoculated with L. bicolor in vitro |
For agricultural screening and plant-microbe interaction models, TIBA provides absolute suppression of auxin-driven root alterations where NPA exhibits functional leakage.
TIBA and NPA exert drastically different effects on the extracellular release of indole-3-acetic acid (IAA) by symbiotic fungi. In pure cultures of L. bicolor supplemented with 100 µM tryptophan, the addition of TIBA significantly increased the amount of IAA released by the fungus into the medium [1]. In head-to-head testing under identical conditions, NPA had no significant effect on fungal IAA release [1]. This indicates that TIBA interacts with microbial auxin pathways in a manner completely absent in NPA.
| Evidence Dimension | Fungal IAA release in tryptophan-supplemented medium |
| Target Compound Data | Significant quantitative increase in IAA release |
| Comparator Or Baseline | NPA (No significant effect on IAA release) |
| Quantified Difference | Significant stimulation vs. zero effect |
| Conditions | L. bicolor pure culture with 100 µM tryptophan |
This highlights TIBA's specific utility for researchers needing to manipulate or quantify microbial auxin biosynthesis in co-culture systems.
Radiotracer studies in corn coleoptiles reveal that TIBA and NPA interact with the auxin transport machinery through divergent physical dynamics. While 3H-NPA shows high-affinity static binding to plasma membrane vesicles (Kd ~0.1 µM) with zero detectable polar transport, 131I-TIBA exhibits active polar movement in a basipetal direction[1]. Furthermore, low concentrations of TIBA (0.1-1 µM) are highly effective at stimulating auxin uptake but are much less effective than NPA at competing for the NPA-specific binding site [2]. This confirms TIBA moves through the same channels as auxin rather than simply capping the efflux carrier.
| Evidence Dimension | Basipetal polar transport capability |
| Target Compound Data | Active basipetal polar movement (competes directly in auxin channel) |
| Comparator Or Baseline | NPA (0% polar transport; static binding at receptor) |
| Quantified Difference | Active transport vs. static blockade |
| Conditions | Corn coleoptile segments using 131I-TIBA and 3H-NPA radiotracers |
Researchers requiring a competitive transport inhibitor that mimics the physical movement of natural auxin must select TIBA over static blockers like NPA.
Beyond direct competition at the efflux channel, TIBA provides a secondary mechanism of action critical for cellular assays: the disruption of vesicle trafficking. TIBA has been shown to perturb the stability of actin, causing actin bundling that halts the vesicle-mediated cycling of PIN proteins to the plasma membrane [1]. While NPA modulates membrane localization primarily via the TWD1-ACTIN7 axis, TIBA's direct perturbation of actin stability provides a distinct, broader disruption of the polar auxin transport machinery's infrastructure [1].
| Evidence Dimension | Mechanism of PIN vesicle trafficking disruption |
| Target Compound Data | Direct perturbation of actin stability (actin bundling) |
| Comparator Or Baseline | NPA (Modulation via TWD1 interaction) |
| Quantified Difference | Distinct mechanistic pathway for vesicular disruption |
| Conditions | Cellular assays monitoring PIN protein plasma membrane localization |
TIBA is essential for cellular assays requiring the simultaneous disruption of auxin efflux and actin-dependent vesicle cycling.
Due to its proven ability to significantly increase fungal IAA release and completely block ectomycorrhizal mantle formation, TIBA is the preferred procurement choice over NPA for dissecting symbiotic root interactions and microbial auxin biosynthesis pathways [1].
Because TIBA actively undergoes basipetal polar transport—unlike static blockers like NPA—it is the correct chemical probe for assays requiring a competitive inhibitor that physically moves through the PIN efflux carriers [2].
TIBA is highly suited for cellular biology applications where researchers need to induce actin bundling to halt the vesicular cycling of PIN proteins, providing a dual-action disruption of auxin transport infrastructure [3].
In agricultural formulations or tissue culture workflows where partial inhibition of lateral rhizogenesis leads to unacceptable assay noise, TIBA provides the 100% structural suppression that generic alternatives fail to achieve[1].
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